CID 156588372

Description

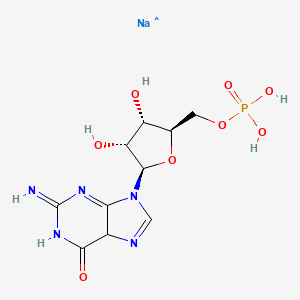

CID 156588372 corresponds to oscillatoxin E, a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are produced by cyanobacteria and exhibit structural complexity characterized by macrocyclic lactone or lactam backbones with unique post-translational modifications. Structurally, it shares a conserved core with other oscillatoxins but differs in substituent groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C10H14N5NaO8P |

|---|---|

Molecular Weight |

386.21 g/mol |

InChI |

InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);/t3-,4?,5-,6-,9-;/m1./s1 |

InChI Key |

GHKNVVWQYYVGSK-XXSBUZCCSA-N |

Isomeric SMILES |

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na] |

Canonical SMILES |

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Threonine can be synthesized from aspartate in bacteria such as Escherichia coli. The synthetic route involves several enzymatic steps, starting from aspartate and leading to the formation of threonine through a series of intermediates .

Industrial Production Methods

Industrial production of threonine typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce threonine by optimizing the metabolic pathways involved in its synthesis. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Threonine undergoes various chemical reactions, including:

Oxidation: Threonine can be oxidized to form α-keto acids.

Reduction: Threonine can be reduced to form amino alcohols.

Substitution: Threonine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: α-Keto acids

Reduction: Amino alcohols

Substitution: Various substituted threonine derivatives

Scientific Research Applications

Threonine has a wide range of scientific research applications:

Chemistry: Threonine is used as a chiral building block in the synthesis of complex organic molecules.

Biology: Threonine is essential for protein synthesis and is involved in various metabolic pathways.

Medicine: Threonine is used in nutritional supplements and is important for maintaining proper protein balance in the body.

Industry: Threonine is used in animal feed to ensure proper growth and development of livestock.

Mechanism of Action

Threonine exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it contributes to the structure and function of proteins. Threonine residues in proteins can undergo post-translational modifications, such as phosphorylation, which can regulate protein activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oscillatoxin family includes structurally related analogs such as oscillatoxin D (CID 101283546) , 30-methyl-oscillatoxin D (CID 185389) , and oscillatoxin F (CID 156582092) . Below is a comparative analysis based on available

Table 1: Key Properties of Oscillatoxin Derivatives

| Property | Oscillatoxin E (CID 156588372) | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin F (CID 156582092) |

|---|---|---|---|---|

| Molecular Formula | C₃₈H₅₈N₆O₁₂S₂ | C₃₇H₅₆N₆O₁₂S₂ | C₃₈H₅₈N₆O₁₂S₂ | C₃₇H₅₄N₆O₁₂S₂ |

| Molecular Weight | 878.99 g/mol | 864.94 g/mol | 878.99 g/mol | 850.91 g/mol |

| Structural Feature | Hydroxyl group at C-15 | Unmodified side chain | Methylation at C-30 | Dehydroxylation at C-15 |

| LogP (Predicted) | 2.85 | 2.70 | 3.10 | 2.60 |

| Solubility (Water) | 0.24 mg/mL | 0.18 mg/mL | 0.15 mg/mL | 0.30 mg/mL |

| Bioactivity | Cytotoxic (IC₅₀: 1.2 µM) | Cytotoxic (IC₅₀: 0.8 µM) | Reduced cytotoxicity (IC₅₀: 5.6 µM) | Moderate ion-channel inhibition |

Structural and Functional Differences

- Oscillatoxin D vs. E : The addition of a hydroxyl group at C-15 in oscillatoxin E increases polarity compared to oscillatoxin D, leading to higher aqueous solubility (0.24 vs. 0.18 mg/mL) but slightly reduced cytotoxicity (IC₅₀ 1.2 vs. 0.8 µM) .

- 30-Methyl-Oscillatoxin D : Methylation at C-30 enhances lipophilicity (LogP 3.10), reducing solubility and bioavailability, which correlates with its diminished cytotoxicity .

- Oscillatoxin F : The absence of a hydroxyl group at C-15 results in lower molecular weight and altered ion-channel binding kinetics, suggesting divergent therapeutic targets .

Analytical Differentiation

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) with collision-induced dissociation (CID) has been employed to distinguish these analogs. For example:

- Oscillatoxin E exhibits a diagnostic fragment ion at m/z 435.2 due to cleavage at the lactone ring, absent in oscillatoxin D .

- 30-Methyl-Oscillatoxin D shows a unique neutral loss of 42 Da, corresponding to the methyl group, during MS/MS fragmentation .

Research Findings and Implications

- Pharmacological Potential: Oscillatoxin E’s balanced solubility and cytotoxicity make it a candidate for targeted cancer therapy, while oscillatoxin F’s ion-channel activity suggests utility in neurological disorders .

- Limitations: The structural complexity of these compounds hampers large-scale synthesis, necessitating novel catalytic approaches (e.g., A-FGO catalysts in green chemistry) to improve yields .

Q & A

How to formulate a research question for studying CID 156588372?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or PICO (Patient/population, Intervention, Comparison, Outcome) to structure questions. For example: "How does the chemical stability of this compound (intervention) compare to structurally analogous compounds (comparison) under varying pH conditions (outcome) over a 24-hour period (time)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical research goals .

Q. How to design experiments for this compound?

- Methodological Answer : Outline experimental parameters (e.g., temperature, solvents, reaction time) based on prior literature. Use a split-plot design for multifactorial experiments (e.g., varying catalyst concentrations and reaction times). Include controls (e.g., negative controls for side reactions) and validate methods using reproducibility tests (trials ≥3). Document procedures in the Materials and Methods section with precise details (e.g., supplier purity grades, equipment calibration) .

Q. What are effective data collection methods for this compound research?

- Methodological Answer : Combine primary data (e.g., lab-generated spectroscopic or chromatographic results) with secondary data (existing datasets from repositories like PubChem or Reaxys). Use structured tools like Google Forms for survey-based data (e.g., collaborator feedback on synthesis protocols) but prioritize controlled lab measurements for quantitative accuracy .

Q. How to conduct a literature review for this compound?

- Methodological Answer :

Use Google Scholar with Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter academic sources.

Screen abstracts for relevance, focusing on peer-reviewed journals.

Organize findings using citation managers (e.g., Zotero) and map gaps (e.g., limited toxicity studies).

Cite foundational studies and recent breakthroughs (past 5 years) to contextualize your work .

Q. How to perform systematic reviews on this compound?

- Methodological Answer :

Define inclusion/exclusion criteria (e.g., studies post-2010, peer-reviewed only).

Use PRISMA flow diagrams to document search results (e.g., 200 initial papers → 50 relevant studies).

Critically appraise sources using tools like AMSTAR-2 for risk of bias assessment.

Highlight trends (e.g., emerging applications in catalysis) and unresolved debates (e.g., mechanistic ambiguities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.